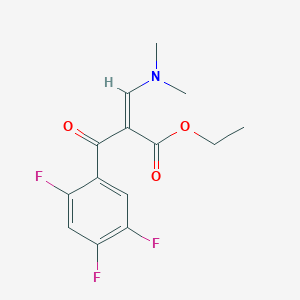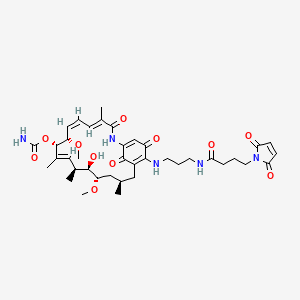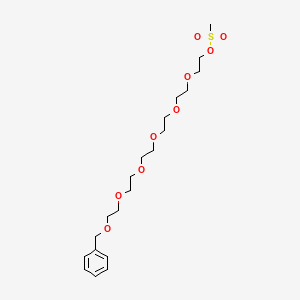
ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluorobenzoyl group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, dimethylamine, and 2,4,5-trifluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) to facilitate the formation of the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- Ethyl (Z)-3-(dimethylamino)-2-(benzoyl)acrylate
- Ethyl (Z)-3-(dimethylamino)-2-(2,4-difluorobenzoyl)acrylate
- Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trichlorobenzoyl)acrylate
Uniqueness
Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate is unique due to the presence of the trifluorobenzoyl group, which imparts distinct chemical and physical properties. The trifluorinated aromatic ring enhances the compound’s stability and reactivity, making it valuable for various applications.
特性
分子式 |
C14H14F3NO3 |
|---|---|
分子量 |
301.26 g/mol |
IUPAC名 |
ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C14H14F3NO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-11(16)12(17)6-10(8)15/h5-7H,4H2,1-3H3/b9-7- |
InChIキー |
AFSBMYCYHXPWIT-CLFYSBASSA-N |
異性体SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C=C1F)F)F |
正規SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)

![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)

![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
